Cas no 54274-43-0 (6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one)
![6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one structure](https://it.kuujia.com/scimg/cas/54274-43-0x500.png)
54274-43-0 structure
Nome del prodotto:6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one
6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one
- (+-)-11,12-Dihydroglaziovine [French]
- 6'-Hydroxy-5'-methoxy-1'-methyl-2',3',8',8'a-tetrahydro-1'H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one
- 11,12-Dihydroglaziovine
- 54274-43-0
- DTXSID20969302
- (+-)-11,12-Dihydroglaziovine
- Spiro(2-cyclohexene-1,7'(1'H)-cyclopent(i,j)isoquinolin)-4-one, 2',3',8',8'a-tetrahydro-6'-hydroxy-5'-methoxy-1'-methyl-, trans-(+-)-
-
- Inchi: InChI=1S/C18H21NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3,6,9,13,21H,4-5,7-8,10H2,1-2H3
- Chiave InChI: UCWNNWKLQBMGQH-UHFFFAOYSA-N
- Sorrisi: CN1CCC2=CC(=C(C3=C2C1CC34CCC(=O)C=C4)O)OC
Proprietà calcolate
- Massa esatta: 299.152144
- Massa monoisotopica: 299.152144
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 505
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 2
Proprietà sperimentali
- Densità: 1.3
- Punto di ebollizione: 423.4°C at 760 mmHg
- Punto di infiammabilità: 209.9°C
- Indice di rifrazione: 1.644
6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one Letteratura correlata
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
5. Book reviews
54274-43-0 (6'-hydroxy-5'-methoxy-1'-methyl-2',3',8',8a'-tetrahydro-1'H,4H-spiro[cyclohex-2-ene-1,7'-cyclopenta[ij]isoquinolin]-4-one) Prodotti correlati
- 2084-18-6(3-Methyl-2-butanethiol)
- 548-00-5(Ethyl Biscoumacetate)
- 2248305-65-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(prop-2-en-1-yl)cyclopent-3-ene-1-carboxylate)
- 2320179-46-0(4-{1-({imidazo1,2-apyridin-2-yl}methyl)piperidin-4-ylmethoxy}-6-methylpyrimidine)
- 98977-36-7(1-Boc-3-piperidone)
- 77168-32-2(6-methyl-2-(pyridin-2-yl)pyrimidine-4-thiol)
- 2227727-93-5(rac-(1R,3R)-3-(2-bromo-5-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2089246-59-1(rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans)
- 1620412-42-1(1H-Pyrazole-3-methanol, 5-methyl-1-(2,2,2-trifluoroethyl)-)
- 955681-92-2(2-4-(4-fluorobenzenesulfonyl)piperazin-1-yl-4-methanesulfonyl-1,3-benzothiazole)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
